molecular formula C12H11N3O4 B1660937 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- CAS No. 85915-88-4

1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)-

Cat. No.: B1660937
CAS No.: 85915-88-4
M. Wt: 261.23 g/mol
InChI Key: YBVPBJJXZLGPPB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- is a heterocyclic compound that features a pyrrolo[1,2-c]imidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- typically involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is efficient and does not require extensive work-up or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Cyclization: The core structure allows for potential cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and bases such as sodium hydride for substitution reactions. Microwave irradiation is often employed to accelerate reaction rates and improve yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the nitro position.

Scientific Research Applications

1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, it may interact with the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with broad applications in medicinal chemistry.

    Pyrrole: Another basic heterocyclic structure that serves as a building block for more complex compounds.

    Indole: A structurally related compound with significant biological activity.

Uniqueness

1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- is unique due to its combination of a nitrophenyl group with a pyrrolo[1,2-c]imidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

85915-88-4

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

2-(4-nitrophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C12H11N3O4/c16-11-10-2-1-7-13(10)12(17)14(11)8-3-5-9(6-4-8)15(18)19/h3-6,10H,1-2,7H2

InChI Key

YBVPBJJXZLGPPB-UHFFFAOYSA-N

SMILES

C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-]

85915-88-4

Origin of Product

United States

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